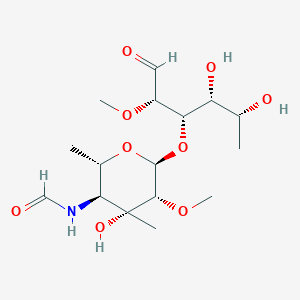

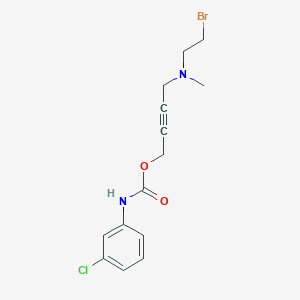

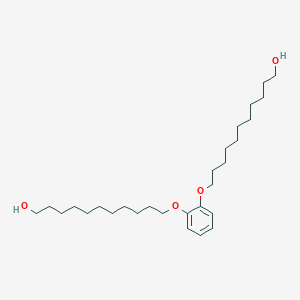

1,2-Bis-(11-hydroxyundecyloxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"1,2-Bis-(11-hydroxyundecyloxy)benzene" is a specific organic compound, and while direct studies on this exact molecule were not found, research on structurally related compounds provides valuable insights into the synthesis, molecular structure, chemical reactions, and properties of such bis-hydroxyundecyloxy benzene derivatives. These compounds are of interest in various fields of chemistry for their potential applications and unique behaviors.

Synthesis Analysis

The synthesis of bis-hydroxyundecyloxy benzene derivatives typically involves strategies like cycloaddition reactions, hydrolysis, and functionalization of benzene precursors. For example, Nguyen et al. (2019) synthesized 1,2-bis(pentaphenylphenyl)benzene via cycloaddition, highlighting a method that could potentially be adapted for the synthesis of "1,2-Bis-(11-hydroxyundecyloxy)benzene" (Nguyen et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of bis-hydroxyundecyloxy benzene derivatives often employs techniques like X-ray diffraction and NMR spectroscopy. These methods reveal the conformation, symmetry, and electronic structure of the molecules. For instance, the structure of related compounds has been determined to adopt specific conformations that influence their chemical behavior and physical properties (Sun et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of bis-hydroxyundecyloxy benzene derivatives involves reactions such as racemization, functionalization, and interaction with other molecules. Studies on related compounds show how substituents and molecular structure affect their reactivity and interactions (Haider et al., 2011).

Physical Properties Analysis

The physical properties, including phase behavior, solubility, and melting points, of bis-hydroxyundecyloxy benzene derivatives are influenced by their molecular structure. For example, compounds with similar structural motifs exhibit specific liquid crystalline properties and phase transitions (Acierno et al., 2002).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of bis-hydroxyundecyloxy benzene derivatives. Research on related molecules provides insights into their electronic structure, reactivity patterns, and potential applications (Akiba et al., 2005).

科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of related compounds, such as 1,2-oxazines and 1,2-benzoxazines, have been extensively studied. These compounds can be synthesized by the dehydration of dihydro-hydroxy-oxazines, which are obtained from the cyclization of acyl-nitrosopentenones by heating with urea in boiling methanol or ethanol. The importance of oxazinium salts as electrophiles in the synthesis and their use as chiral synthons in various reactions highlights the significance of related compound synthesis in scientific research. The reduction of oxazine derivatives and the role of oxazanes as intermediates in certain reactions are also crucial areas of study (M. Sainsbury, 1991).

Applications in Material Science

Benzoxazole derivatives, which share structural similarities with 1,2-Bis-(11-hydroxyundecyloxy)benzene, have exhibited significant properties in material science. The microwave-assisted synthesis of benzoxazoles highlights the increasing diversity and rapid research advancements in modern chemistry. These derivatives have shown a broad range of pharmacological properties, making them of great interest not only in pharmaceutical chemistry but also in the polymer, dyestuff, agrochemical, and optical brighteners industries. The efficiency and utility of microwave-assisted synthesis for benzoxazoles underscore their importance in scientific research and application development (M. Özil & E. Menteşe, 2020).

Environmental and Health Impact Studies

The occurrence and impact of novel brominated flame retardants (NBFRs), including compounds structurally related to 1,2-Bis-(11-hydroxyundecyloxy)benzene, in indoor air, dust, consumer goods, and food have been critically reviewed. This research emphasizes the need for more studies on the occurrence, environmental fate, and toxicity of NBFRs. The review identified large knowledge gaps for many NBFRs, underscoring the importance of optimized analytical methods and further research on indoor environments, emission sources, and potential leaching. The findings point to a significant concern regarding the health and environmental effects of these compounds, suggesting the increasing application of NBFRs warrants additional scientific investigation (E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020).

Supramolecular Chemistry Applications

The role of benzene-1,3,5-tricarboxamide (BTA) derivatives, which are structurally related to 1,2-Bis-(11-hydroxyundecyloxy)benzene, in supramolecular chemistry has been extensively reviewed. BTAs have been utilized in a wide range of scientific disciplines due to their simple structure, accessibility, and detailed understanding of their supramolecular self-assembly behavior. Applications in nanotechnology, polymer processing, and biomedical applications have been explored, leveraging the self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. The multivalent nature of BTAs drives their applications in the biomedical field, indicating the adaptable nature of these compounds for future scientific and commercial applications (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

将来の方向性

特性

IUPAC Name |

11-[2-(11-hydroxyundecoxy)phenoxy]undecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O4/c29-23-17-11-7-3-1-5-9-13-19-25-31-27-21-15-16-22-28(27)32-26-20-14-10-6-2-4-8-12-18-24-30/h15-16,21-22,29-30H,1-14,17-20,23-26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWYVHHVZMGEQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCCCCCCCCO)OCCCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649839 |

Source

|

| Record name | 11,11'-[1,2-Phenylenebis(oxy)]di(undecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis-(11-hydroxyundecyloxy)benzene | |

CAS RN |

123934-38-3 |

Source

|

| Record name | 11,11'-[1,2-Phenylenebis(oxy)]di(undecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)